molecular formula C16H13N3O B11574137 2-{3-[(E)-2-phenylethenyl]-1H-1,2,4-triazol-5-yl}phenol

2-{3-[(E)-2-phenylethenyl]-1H-1,2,4-triazol-5-yl}phenol

Cat. No.: B11574137
M. Wt: 263.29 g/mol
InChI Key: SRMLEORVMLVKJQ-ZHACJKMWSA-N
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Description

2-{3-[(E)-2-PHENYL-1-ETHENYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL is a complex organic compound that features a triazole ring, a phenyl group, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(E)-2-PHENYL-1-ETHENYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL typically involves the formation of the triazole ring through a cyclization reactionThe phenyl and phenol groups are then introduced through subsequent substitution reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cycloaddition and substitution reactions .

Chemical Reactions Analysis

Types of Reactions

2-{3-[(E)-2-PHENYL-1-ETHENYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group typically yields quinones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

2-{3-[(E)-2-PHENYL-1-ETHENYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{3-[(E)-2-PHENYL-1-ETHENYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[(E)-2-PHENYL-1-ETHENYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL is unique due to the combination of the triazole ring, phenyl group, and phenol group in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H13N3O

Molecular Weight

263.29 g/mol

IUPAC Name

2-[5-[(E)-2-phenylethenyl]-1H-1,2,4-triazol-3-yl]phenol

InChI

InChI=1S/C16H13N3O/c20-14-9-5-4-8-13(14)16-17-15(18-19-16)11-10-12-6-2-1-3-7-12/h1-11,20H,(H,17,18,19)/b11-10+

InChI Key

SRMLEORVMLVKJQ-ZHACJKMWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC(=NN2)C3=CC=CC=C3O

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC(=NN2)C3=CC=CC=C3O

Origin of Product

United States

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